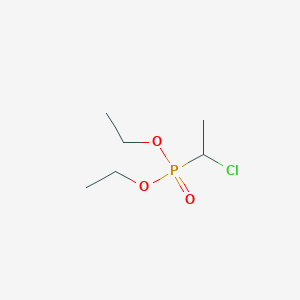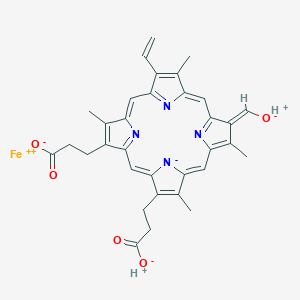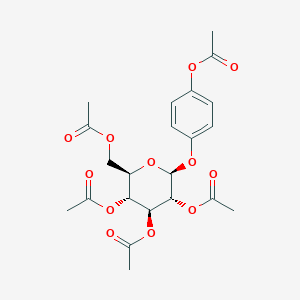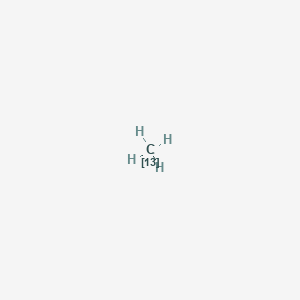
3,4,5-Trimethoxycinnamanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trimethoxycinnamanilide, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of Janus kinase (JAK) inhibitors and has been found to be effective in inhibiting the activity of JAK2, a key mediator of cytokine signaling pathways.
Mechanism of Action
3,4,5-Trimethoxycinnamanilide works by inhibiting the activity of JAK2, a key mediator of cytokine signaling pathways. JAK2 is involved in the activation of various downstream signaling pathways, including the signal transducer and activator of transcription (STAT) pathway. The inhibition of JAK2 activity leads to the downregulation of downstream signaling pathways, resulting in the suppression of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to be effective in the suppression of inflammation and immune responses. It has also been found to have anti-proliferative effects on cancer cells. In addition, it has been found to have neuroprotective effects and has been studied for its potential therapeutic applications in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
3,4,5-Trimethoxycinnamanilide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of this compound in lab experiments. It has been found to have low solubility in water, which can limit its use in certain experiments. In addition, its effects on the human body are not fully understood, and further research is needed to determine its safety and efficacy.
Future Directions
There are several future directions for the study of 3,4,5-Trimethoxycinnamanilide. One area of research is the development of more potent JAK inhibitors based on the structure of this compound. Another area of research is the study of the effects of this compound on various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In addition, further research is needed to determine the safety and efficacy of this compound in humans. Overall, this compound has shown great potential as a therapeutic agent, and further research is needed to fully understand its potential applications.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of JAK2, a key mediator of cytokine signaling pathways. It has been found to have various biochemical and physiological effects, including the suppression of inflammation and immune responses. While there are limitations to its use in lab experiments, this compound has shown great potential as a therapeutic agent, and further research is needed to fully understand its potential applications.
Synthesis Methods
The synthesis of 3,4,5-Trimethoxycinnamanilide involves the reaction of 3,4,5-trimethoxycinnamic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure this compound.
Scientific Research Applications
3,4,5-Trimethoxycinnamanilide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be effective in inhibiting the activity of JAK2, a key mediator of cytokine signaling pathways. The inhibition of JAK2 activity leads to the downregulation of downstream signaling pathways, resulting in the suppression of inflammation and immune responses. This compound has been found to be effective in the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases.
properties
CAS RN |
10263-44-2 |
|---|---|
Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
(E)-N-phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H19NO4/c1-21-15-11-13(12-16(22-2)18(15)23-3)9-10-17(20)19-14-7-5-4-6-8-14/h4-12H,1-3H3,(H,19,20)/b10-9+ |
InChI Key |
NAMIBPVVEFIUEE-MDZDMXLPSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=CC=C2 |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=CC=C2 |
synonyms |
N-Phenyl-3-(3,4,5-trimethoxyphenyl)propenamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(Bromomethyl)benzyl]triphenylphosphonium bromide](/img/structure/B87694.png)


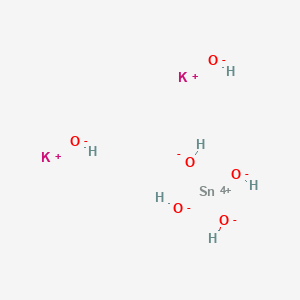


silane](/img/structure/B87712.png)

